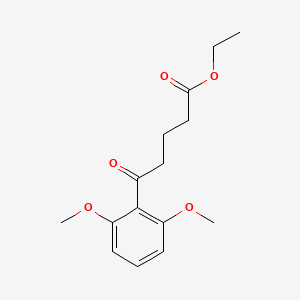

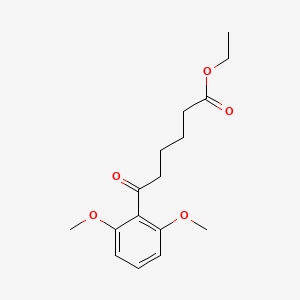

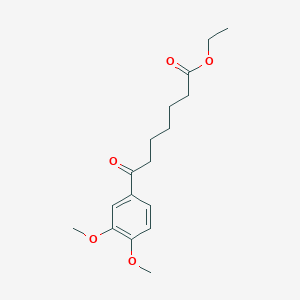

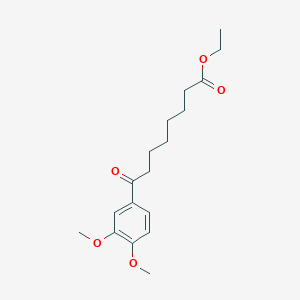

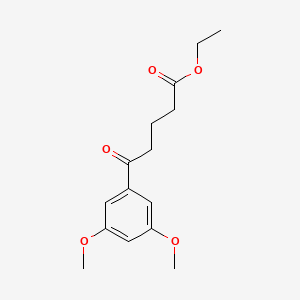

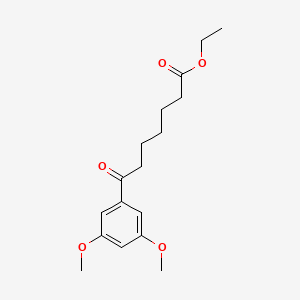

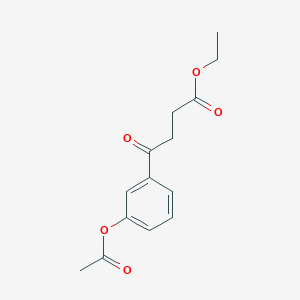

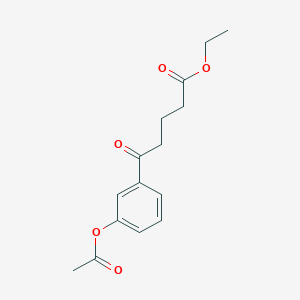

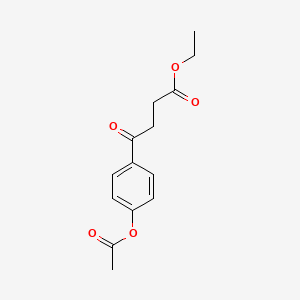

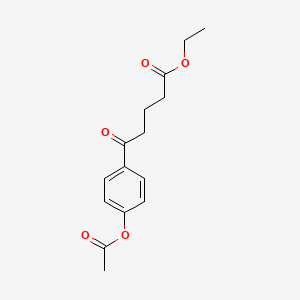

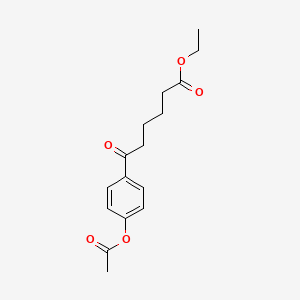

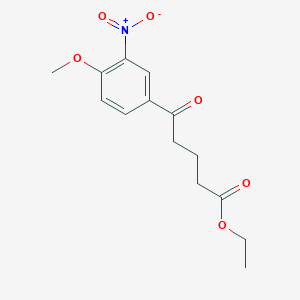

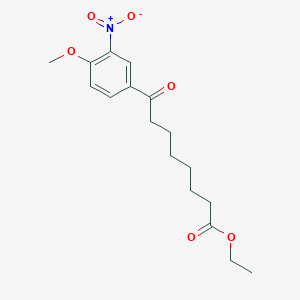

6-(2,3,4-三甲氧基苯基)-6-氧代己酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 6-(2,3,4-trimethoxyphenyl)-6-oxohexanoate is a complex organic compound. It is related to the compound 1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone . It also shares similarities with Ethyl 2-[2,3,4-Trimethoxy-6-(1-Octanoyl)Phenyl] Acetate (TMPA), which has been studied for its effects on lipid accumulation .

科学研究应用

抗糖尿病八肽的合成

6-(2,3,4-三甲氧基苯基)-6-氧代己酸乙酯已用于合成抗糖尿病八肽。一项研究描述了一种合成胞孢酮 B 类似物(具有抗糖尿病特性)的实用方法。该合成涉及关键的 Friedel-Crafts 烷基化步骤,突出了该化合物在开发潜在抗糖尿病治疗中的重要性 (孙等人,2017)。

他汀类前体的合成

该化合物还在他汀类前体的合成中发挥作用。研究重点是从苹果酸开始,大规模制备他汀类药物合成中的关键中间体。以多克规模制备 6-(2,3,4-三甲氧基苯基)-6-氧代己酸乙酯,证明了其在生产降胆固醇他汀类药物中的实用性 (塔拉罗夫等人,2006)。

生物活性化合物的合成

该化合物参与合成生物活性分子。一项研究探索了将其用于合成具有抗炎特性的衍生物,以及作为中间体在生物膜中研究脂质双层的荧光分子。这突出了其在合成具有多种生物学应用的化合物方面的多功能性 (巴洛等人,2000)。

作用机制

Target of Action

The primary targets of Ethyl 6-(2,3,4-trimethoxyphenyl)-6-oxohexanoate are Nuclear Receptor Subfamily 4, Group A, Member 1 (Nur77) and serine-threonine kinase 11 (LKB1) . These proteins play a crucial role in energy metabolism and lipid accumulation .

Mode of Action

Ethyl 6-(2,3,4-trimethoxyphenyl)-6-oxohexanoate acts as an AMPK agonist . It influences the stability of Nur77-LKB1 in the nucleus . This interaction disturbs the combination of LKB1 with Nur77, leading to changes in the cellular energy metabolism .

Biochemical Pathways

The compound affects the AMP-activated protein kinase alpha (AMPKα) pathway . This pathway is a key factor in energy metabolism . The compound’s action leads to the activation of the AMPK pathway in HepG2 cells and mice primary hepatocytes . The downstream effects include the amelioration of lipid deposition and improved expression of phosphorylated AMPKα, LKB1, acetyl-CoA carboxylase (ACC), and carnitine palmitoyltransferase 1 (CPT1A) .

Pharmacokinetics

Its ability to ameliorate lipid accumulation in hepg2 cells and primary hepatocytes suggests it has sufficient bioavailability to exert its effects .

Result of Action

The compound’s action results in considerable amelioration of lipid deposition in HepG2 cells and primary hepatocytes . It also improves the expression of phosphorylated AMPKα, LKB1, ACC, and CPT1A . These molecular and cellular effects contribute to the compound’s role in ameliorating the reduction of insulin resistance .

属性

IUPAC Name |

ethyl 6-oxo-6-(2,3,4-trimethoxyphenyl)hexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O6/c1-5-23-15(19)9-7-6-8-13(18)12-10-11-14(20-2)17(22-4)16(12)21-3/h10-11H,5-9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INLRXPJGCBXANV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=C(C(=C(C=C1)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301258534 |

Source

|

| Record name | Ethyl 2,3,4-trimethoxy-ε-oxobenzenehexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301258534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-(2,3,4-trimethoxyphenyl)-6-oxohexanoate | |

CAS RN |

951888-03-2 |

Source

|

| Record name | Ethyl 2,3,4-trimethoxy-ε-oxobenzenehexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951888-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,3,4-trimethoxy-ε-oxobenzenehexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301258534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。